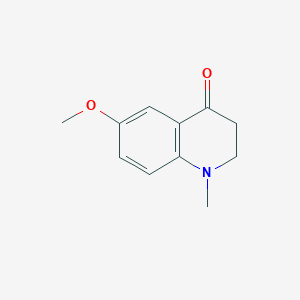

6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one

Beschreibung

BenchChem offers high-quality 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-methoxy-1-methyl-2,3-dihydroquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMQFOOLHMRQTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C2=C1C=CC(=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Utility

Executive Summary

6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (CAS: 3954-50-5) is a highly versatile, privileged heterocyclic scaffold utilized extensively in medicinal chemistry and advanced organic synthesis. As a substituted dihydroquinolone, it provides a rigid, three-dimensional framework that serves as a critical building block for developing central nervous system (CNS) therapeutics, antimalarials, and selective receptor modulators.

This whitepaper dissects the physicochemical properties, structural advantages, and validated synthetic methodologies of this compound, providing drug development professionals with actionable, field-proven insights[1].

Physicochemical Profiling & Structural Analysis

The utility of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one stems from the precise electronic and steric interplay of its functional groups.

-

The 1-Methyl Group (Steric & Lipophilic Modulator): Alkylation at the N-1 position eliminates the hydrogen bond donor (HBD) capacity of the secondary amine. This subtle modification significantly increases the molecule's lipophilicity and its ability to passively diffuse across the blood-brain barrier (BBB), a critical parameter for neuropharmacological applications. Furthermore, it locks the nitrogen lone pair, preventing tautomerization and stabilizing the dihydroquinolone core.

-

The 6-Methoxy Group (Electronic Activator): The methoxy substituent at C-6 acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the aromatic ring, specifically activating the C-5 and C-7 positions for subsequent electrophilic aromatic substitutions. It also modulates the redox potential of the molecule, which is highly relevant in designing compounds that mitigate oxidative stress.

Quantitative Data Summary

The following table summarizes the core molecular metrics critical for Lipinski's Rule of Five evaluations and downstream formulation[1][2].

| Property | Value / Description |

| Chemical Name | 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one |

| CAS Number | 3954-50-5 |

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.226 g/mol |

| SMILES String | COc1ccc2c(c1)C(=O)CCN2C |

| Hydrogen Bond Donors (HBD) | 0 (Optimized for membrane permeability) |

| Hydrogen Bond Acceptors (HBA) | 3 (Carbonyl O, Methoxy O, Amine N) |

| Rotatable Bonds | 1 (Methoxy group) |

| Topological Polar Surface Area | ~29.5 Ų |

Synthetic Methodologies & Reaction Logic

The synthesis of 2,3-dihydroquinolin-4-ones typically relies on the intramolecular cyclization of appropriately substituted aniline derivatives[3]. For this specific N-methylated, methoxy-substituted target, an intramolecular Friedel-Crafts acylation of a propanoic acid intermediate is the most robust and scalable approach.

Step-by-Step Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Causality & Reagent Selection: Traditional syntheses utilize Polyphosphoric Acid (PPA) at high temperatures (>120°C). However, the electron-rich nature of the 6-methoxy-aromatic ring makes it highly susceptible to charring and polymerization under harsh thermal conditions. Therefore, Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid) is selected. Its lower viscosity at room temperature ensures homogeneous mixing, and its strong Brønsted acidity combined with mild Lewis acidity allows cyclization to occur at significantly lower temperatures (50–60°C), preserving the integrity of the methoxy group.

Phase 1: Preparation of 3-(N-Methyl-p-anisidino)propanoic acid

-

Reagents: Dissolve 1.0 eq of N-methyl-p-anisidine in glacial acetic acid.

-

Addition: Dropwise add 1.2 eq of acrylic acid over 30 minutes at room temperature.

-

Heating: Elevate the temperature to 80°C and stir for 12 hours.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The starting material (N-methyl-p-anisidine) will exhibit a distinct UV-active spot at Rf ~0.6. The reaction is deemed complete when this spot is entirely consumed, yielding a baseline-heavy spot corresponding to the highly polar carboxylic acid intermediate.

-

Workup: Concentrate under reduced pressure, dilute with water, and extract with ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the intermediate.

Phase 2: Cyclization to the Target Core

-

Reagents: Charge a dry, round-bottom flask with 1.0 eq of the synthesized 3-(N-Methyl-p-anisidino)propanoic acid.

-

Catalysis: Slowly add 10 volumes of Eaton’s Reagent under a nitrogen atmosphere. Caution: Exothermic reaction.

-

Cyclization: Stir the homogeneous mixture at 50°C for 4 hours.

-

Self-Validation Check: Quench a 50 µL aliquot in 1 mL of saturated NaHCO3 and extract with 0.5 mL EtOAc. TLC (Hexane:EtOAc 6:4) should reveal a new, highly UV-active spot at Rf ~0.4 (the target ketone), with the complete disappearance of the baseline acid.

-

Workup: Pour the reaction mixture slowly over crushed ice. Carefully neutralize to pH 7.5 using a 20% aqueous NaOH solution. Extract the aqueous phase with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (SiO2, Hexanes to 15% EtOAc in Hexanes) to yield 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one as a crystalline solid.

Figure 1: Step-by-step synthetic workflow utilizing Eaton's Reagent for mild cyclization.

Reactivity Mapping and Derivatization

The true value of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one lies in its orthogonal reactivity profile. It acts as a versatile hub for generating diverse chemical libraries.

-

C-4 Carbonyl Functionalization: The ketone at position 4 is highly reactive toward nucleophiles. It can undergo Knoevenagel condensations with active methylene compounds to yield alkylidene derivatives, or reductive aminations to produce 4-amino-tetrahydroquinolines, which are potent pharmacophores for GPCR targeting.

-

Aromatic Ring Electrophilic Aromatic Substitution (EAS): Because the 6-methoxy group is an EDG, it directs incoming electrophiles to the ortho positions (C-5 and C-7). Halogenation (e.g., using NBS or NIS) at these positions allows for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), enabling the attachment of complex aryl or alkynyl appendages[4].

Figure 2: Reactivity map highlighting primary sites for functionalization and derivatization.

Applications in Drug Discovery

The tetrahydroquinoline and dihydroquinolone cores are recognized as "privileged structures" in pharmacology. By utilizing 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one as a starting scaffold, researchers can rapidly access several therapeutic classes:

-

Antimalarial Agents: Functionalization at the C-4 position with various amine side chains mimics the structural profile of traditional quinoline antimalarials, while the reduced 2,3-bond alters the planar geometry, potentially bypassing established resistance mechanisms (such as PfCRT efflux pumps).

-

Selective Androgen Receptor Modulators (SARMs): The rigid bicyclic core provides an excellent spatial arrangement for mimicking steroidal backbones. The 1-methyl group ensures the molecule remains non-polar enough to penetrate target tissues, while the C-4 modifications dictate receptor agonism or antagonism.

-

CNS Therapeutics: The lack of hydrogen bond donors, combined with a low molecular weight and optimal polar surface area (TPSA ~29.5 Ų), ensures high BBB permeability. Derivatives are heavily explored as acetylcholinesterase inhibitors and 5-HT receptor ligands.

References

-

Appchem . "6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one | 3954-50-5 | C11H13NO2". Appchem Chemical Database. 1

-

ChemBK . "6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one Properties and MSDS". ChemBK Database. 2

-

Organic Chemistry Portal / Pandit, R. P., et al. "Synthesis of 2,3-dihydroquinolin-4-ones." Synthesis 2015, 47, 3881-3890. 4

-

Benchchem . "Comparison of different catalytic methods for 2,3-dihydroquinolin-4-one synthesis". Benchchem Knowledge Base. 3

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one

Preamble: Navigating the Uncharted Territory of a Novel Quinolone

In the landscape of drug discovery and chemical biology, we often encounter compounds with intriguing structures but without a defined biological narrative. 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one is one such molecule. As of the current scientific literature, a specific, validated mechanism of action for this exact compound has not been elucidated. However, the absence of direct evidence is not a barrier to scientific inquiry but rather an invitation to hypothesize, investigate, and discover.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for approaching the mechanistic study of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one. We will leverage a first-principles approach, dissecting the molecule's structural features and drawing logical inferences from the well-documented activities of its close chemical relatives. This document will serve as a roadmap, proposing a series of validated experimental workflows to systematically uncover its biological function.

The core of our investigation rests on the quinolinone scaffold, a "privileged structure" in medicinal chemistry renowned for its ability to interact with a wide array of biological targets.[1][2][3] By understanding the established pharmacology of analogous compounds, we can formulate high-probability hypotheses and design experiments to test them rigorously.

Part 1: Structural Deconstruction and Mechanistic Hypotheses

The structure of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one presents several key features that can inform our hypotheses:

-

The Quinolin-4-one Core: This bicyclic heterocyclic system is a common motif in a plethora of bioactive molecules, with activities ranging from antibacterial to anticancer.[3] Its planar nature and potential for hydrogen bonding and π-stacking interactions make it a versatile pharmacophore.

-

The 6-Methoxy Group: The electron-donating methoxy group at the 6-position can significantly influence the electronic distribution of the aromatic ring, potentially affecting binding affinity and selectivity for target proteins. This substitution has been noted in compounds with activities such as P-glycoprotein inhibition and antitumor effects.[4][5]

-

The 1-Methyl Group: N-alkylation of the quinolinone ring can impact solubility, cell permeability, and metabolic stability. It also removes a hydrogen bond donor, which can fundamentally alter binding modes compared to N-unsubstituted analogs.

-

The 2,3-Dihydro Feature: The saturated bond between carbons 2 and 3 introduces conformational flexibility compared to a fully aromatic quinoline ring. This can be critical for fitting into specific protein binding pockets.

Based on these features and the activities of structurally related compounds found in the literature, we can propose several primary hypotheses for the mechanism of action of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one.

Hypothesized Biological Targets and Mechanisms:

| Hypothesis | Potential Target Class | Rationale based on Analogs | Supporting References |

| 1. Kinase Inhibition | Receptor Tyrosine Kinases (e.g., c-Met) | The quinoxaline and quinoline cores are present in known c-Met kinase inhibitors. The overall shape and substituent pattern could favor binding to the ATP pocket of various kinases. | [6][7] |

| 2. GPCR Modulation | GLP-1/GIP Receptors | Structurally similar 6-methoxy-dihydroisoquinoline compounds have been identified as positive allosteric modulators (PAMs) of the GLP-1 and GIP receptors, which are important targets in diabetes. | [1][8] |

| 3. Cytoskeletal Disruption | Tubulin | N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been shown to be potent inhibitors of tubulin polymerization by binding to the colchicine site. The core structure of our compound of interest shares similarities with these agents. | [5] |

| 4. Antimicrobial Activity | Bacterial/Fungal Enzymes | Quinolones are a well-established class of antibiotics. While the classic targets are DNA gyrase and topoisomerase IV, the quinolinone scaffold can also inhibit other microbial processes. Related quinazolines have shown broad-spectrum antimicrobial activity. | [3][9][10][11] |

| 5. Enzyme Inhibition | Tyrosinase | Phenylamino quinazolinones, which share a similar heterocyclic core, have demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis. | [12] |

Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the true mechanism of action, a multi-tiered approach is required, moving from broad, high-throughput screening to specific, hypothesis-driven experiments.

Tier 1: Broad-Based Phenotypic and Target-Class Screening

The initial step is to cast a wide net to identify any significant biological activity.

1.1. In Vitro Cytotoxicity and Antiproliferative Screening:

-

Objective: To determine if the compound exhibits cytotoxic or antiproliferative effects, which is a hallmark of many anticancer agents.

-

Protocol:

-

Select a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using a standard MTT or resazurin-based assay.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

1.2. Broad-Spectrum Antimicrobial Screening:

-

Objective: To evaluate the compound's activity against a range of pathogenic bacteria and fungi.

-

Protocol:

-

Use a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Incubate the microbes with serial dilutions of the compound in a suitable broth medium.

-

The MIC is the lowest concentration of the compound that prevents visible growth after a defined incubation period.

-

1.3. General Kinase and GPCR Panel Screening:

-

Objective: To quickly assess if the compound interacts with two of the largest and most important families of drug targets.

-

Rationale: Given the prevalence of quinoline/quinolinone cores in kinase inhibitors and GPCR modulators, this is a high-probability starting point.

-

Workflow:

-

Submit the compound to a commercial fee-for-service screening panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

-

Request a broad panel screen (e.g., 400+ kinases, 100+ GPCRs) at a single high concentration (e.g., 10 µM).

-

Analyze the results for significant inhibition or activation (typically >50% at 10 µM is considered a "hit").

-

Caption: Tier 1 Experimental Workflow.

Tier 2: Hypothesis-Driven Target Validation

Based on the results from Tier 1, we can now focus our efforts on validating the most promising hits. For instance, if the compound shows significant antiproliferative activity and hits several tyrosine kinases in the initial screen, we would proceed with the following.

2.1. Dose-Response Kinase Inhibition Assays:

-

Objective: To confirm and quantify the inhibitory potency against specific kinase hits.

-

Protocol:

-

For each kinase hit (e.g., c-Met), perform a dose-response assay using a technology like ADP-Glo™ or LanthaScreen™.

-

Incubate the recombinant kinase enzyme with its substrate, ATP, and a range of concentrations of the compound.

-

Measure the kinase activity and plot the percent inhibition against the compound concentration.

-

Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

-

2.2. Cellular Target Engagement Assays:

-

Objective: To confirm that the compound engages its putative target within a cellular context.

-

Protocol (Example for a kinase target):

-

Use a cell line that expresses the target kinase (e.g., MKN-45 cells which overexpress c-Met).

-

Treat the cells with the compound for a specified time.

-

Lyse the cells and perform a Western blot to analyze the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation would indicate target engagement and inhibition.

-

Caption: Tier 2 Target Validation Workflow.

Tier 3: In-Depth Mechanism of Action Studies

Once a validated target is in hand, the final tier involves detailed biochemical and cellular studies to fully characterize the mechanism of action.

3.1. Enzyme Kinetics:

-

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Protocol:

-

Perform kinase activity assays (as in 2.1) but vary the concentration of both the compound and the substrate (ATP).

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

A competitive inhibitor will increase the apparent Km of the substrate without affecting Vmax.

-

3.2. Downstream Pathway Analysis:

-

Objective: To understand the broader cellular consequences of target inhibition.

-

Protocol:

-

Treat cells with the compound at its IC50 concentration for various time points.

-

Use techniques like RNA-sequencing or proteomic analysis (e.g., mass spectrometry) to identify changes in gene expression or protein phosphorylation across the entire signaling network.

-

This will reveal the downstream pathways affected by the compound and can help predict both efficacy and potential off-target effects.

-

Part 3: Conclusion and Future Directions

The journey to elucidate the mechanism of action of a novel compound like 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one is a systematic process of hypothesis generation and rigorous experimental validation. While its precise function is currently unknown, its quinolinone core structure strongly suggests a high potential for biological activity.

The workflow presented in this guide provides a robust and logical framework for any research team to undertake this investigation. By starting with broad, unbiased screening and progressively narrowing the focus to specific, validated targets, the true mechanism of action can be uncovered. The insights gained will not only define the utility of this specific molecule but will also contribute to the broader understanding of the structure-activity relationships of the versatile quinolinone class of compounds. The path forward is one of methodical exploration, and the potential for discovering a novel therapeutic agent or a valuable chemical probe is significant.

References

- Benchchem. (n.d.). 6-Methoxy-4-methyl-2H-isoquinolin-1-one.

- Al-Wahaibi, L. H., et al. (2025, January 4). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. PMC.

- Razavi, S. M., et al. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.

- Benchchem. (n.d.). An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine.

- Madrid, D. C., et al. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC.

- Szymańska, E., et al. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica.

- El-Sayed, N. N. E., et al. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.

- Bueno Melendo, A. B., et al. (2022, April 14). Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes. PMC.

- Li, L., et al. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. PMC.

- Orallo, F., et al. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN.

- Bremner, J. B., et al. (2017, March 17). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry.

- MedChemExpress. (n.d.). 6-Methoxyquinoline (p-Quinanisole).

- Szymański, P., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

- Lee, J. Y., et al. (2020, July 1). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed.

- Iwata, M., et al. Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). PubMed.

- Dalvie, D. K., et al. (n.d.). Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo. ResearchGate.

Sources

- 1. 6-Methoxy-4-methyl-2H-isoquinolin-1-one [benchchem.com]

- 2. preprints.org [preprints.org]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Vitro Exploratory Studies of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

This guide provides a comprehensive framework for conducting in vitro exploratory studies on the novel compound 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one. As a member of the quinolinone family, this molecule holds potential for a range of biological activities, given that this scaffold is present in numerous compounds with demonstrated anticancer, neuroprotective, and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and experience-driven approach to elucidating the compound's biological potential.

Introduction and Rationale

The quinoline and quinolinone cores are privileged structures in medicinal chemistry, known for their diverse pharmacological activities.[3][4] The introduction of a methoxy group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.[5] Furthermore, the specific substitution pattern of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one warrants a systematic in vitro evaluation to uncover its unique biological profile.

This guide outlines a tiered approach to the in vitro evaluation of this compound, beginning with broad cytotoxicity screening to establish a therapeutic window, followed by more targeted assays based on the known activities of related compounds.

Synthesis and Characterization

While the exact synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one is not extensively documented in publicly available literature, established methods for the synthesis of quinolinone derivatives can be adapted. Common synthetic routes include the Gould-Jacobs reaction, Conrad-Limpach synthesis, and modern transition-metal-catalyzed methods.[4] A plausible approach could involve a multi-step synthesis starting from p-anisidine, similar to the synthesis of other 6-methoxyquinoline derivatives.[6][7]

Prior to biological evaluation, it is imperative to confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Tier 1: Foundational In Vitro Profiling

The initial phase of in vitro testing aims to determine the compound's general cytotoxicity and to identify potential areas for more focused investigation.

Cytotoxicity Assessment

A primary step in evaluating any new compound is to determine its effect on cell viability across a range of concentrations. This helps to identify a non-toxic concentration range for subsequent, more sensitive assays and provides a preliminary indication of potential anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, and a non-cancerous cell line like MCF-10A for comparison) in 96-well plates at a predetermined density and allow them to adhere overnight.[2][8]

-

Compound Treatment: Treat the cells with a serial dilution of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[8]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity Profile

| Cell Line | Compound IC50 (µM) | Positive Control IC50 (µM) |

| MCF-7 | TBD | TBD |

| HepG-2 | TBD | TBD |

| MCF-10A | TBD | TBD |

Diagram: Tier 1 Experimental Workflow

Caption: Workflow for the initial synthesis, characterization, and cytotoxicity screening of the compound.

Tier 2: Mechanistic and Targeted Investigations

Based on the results of the Tier 1 screening and the known activities of related quinolinone compounds, a more focused investigation can be pursued.

Elucidation of Anticancer Mechanisms

If significant cytotoxicity is observed in cancer cell lines, the next logical step is to investigate the underlying mechanism of cell death.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Treat the cancer cell line of interest with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.[2]

Experimental Protocol: Apoptosis Assessment

-

Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

-

Caspase Activity Assay: A luminescent or colorimetric assay to measure the activity of key executioner caspases, such as caspase-3/7, which are activated during apoptosis.[2]

Neuroprotective Potential

Quinoline derivatives have shown promise as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's.[1]

Experimental Protocol: Enzyme Inhibition Assays

-

Acetylcholinesterase (AChE) Inhibition: Utilize a colorimetric assay based on Ellman's reagent to measure the inhibition of AChE activity.

-

Glycogen Synthase Kinase 3-beta (GSK3β) Inhibition: Employ a kinase activity assay, often using a fluorescently labeled substrate, to determine the inhibitory potential of the compound against GSK3β.[1]

Data Presentation: Enzyme Inhibition Profile

| Enzyme | Compound IC50 (µM) | Positive Control IC50 (µM) |

| Acetylcholinesterase | TBD | TBD |

| GSK3β | TBD | TBD |

Diagram: Tier 2 Investigation Pathways

Caption: Potential avenues for Tier 2 investigation based on initial screening results.

Antimicrobial Activity

The quinolone scaffold is the basis for a major class of antibiotics. Therefore, assessing the antimicrobial properties of a novel derivative is a worthwhile endeavor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Broth Microdilution: Prepare serial dilutions of the compound in a 96-well plate containing a suitable broth medium.[8]

-

Inoculation: Add a standardized inoculum of the test bacteria to each well.[8]

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Concluding Remarks

This technical guide provides a structured and scientifically grounded approach to the initial in vitro exploration of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one. The proposed tiered strategy allows for an efficient allocation of resources, starting with broad screening and progressing to more specific, mechanism-of-action studies. The insights gained from these experiments will be crucial in determining the therapeutic potential of this novel compound and guiding future drug development efforts.

References

- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre

- In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Deriv

- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem,

- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands,

- Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline deriv

- An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. Benchchem,

- Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. Benchchem,

- Quinolin-4-ones: Methods of Synthesis and Applic

- The role of the methoxy group in approved drugs.

Sources

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one pharmacokinetics and bioavailability

An In-Depth Technical Guide to the Pharmacokinetic & Bioavailability Profiling of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

Abstract

This technical guide outlines a comprehensive strategy for the preclinical pharmacokinetic (PK) and bioavailability assessment of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one, a novel chemical entity within the quinolinone class. Given that specific experimental data for this compound is not publicly available, this document serves as an expert-driven framework for its complete ADME (Absorption, Distribution, Metabolism, and Excretion) characterization. We detail the rationale and step-by-step protocols for essential in vitro assays, including intestinal permeability and metabolic stability, and provide a blueprint for a definitive in vivo rodent pharmacokinetic study. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to generate the critical data needed for advancing a potential drug candidate.

Introduction to 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one, features key structural motifs—a methoxy group, an N-methyl group, and a dihydro-quinolinone core—that will critically influence its pharmacokinetic profile. Understanding how this unique combination of functional groups affects its absorption, distribution, metabolism, and excretion is paramount for predicting its behavior in vivo, establishing a viable dosing regimen, and de-risking its development path[1].

This guide provides the strategic and methodological framework to move from compound synthesis to a robust preclinical PK profile.

A Strategic Approach to Preclinical Pharmacokinetic Profiling

A tiered, sequential approach to pharmacokinetic profiling is essential. We begin with high-throughput in vitro assays to assess fundamental properties like permeability and metabolic stability. These data provide an early go/no-go decision point and inform the design of more resource-intensive in vivo studies. A compound with poor membrane permeability or extreme metabolic instability in these early tests may require significant medicinal chemistry optimization before proceeding[1][2][3].

Absorption Characteristics: Predicting Oral Bioavailability

For an orally administered drug, absorption from the gastrointestinal tract is the first critical step. We can predict this using a well-established in vitro model of the human intestinal mucosa: the Caco-2 permeability assay[4][5].

In Vitro Permeability Assessment: The Caco-2 Assay

Scientific Rationale: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells with tight junctions and microvilli[5]. This system effectively mimics the intestinal barrier and expresses key efflux transporters (like P-glycoprotein), making it the industry standard for predicting oral drug absorption[5][6]. The assay measures the apparent permeability coefficient (Papp) in both the absorptive (apical to basolateral, A→B) and secretive (basolateral to apical, B→A) directions.

An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that the compound is a substrate for efflux transporters like P-gp, which can limit its net absorption in vivo[5].

Detailed Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts (e.g., 24-well format) and grown for 21 days in a humidified incubator (37°C, 5% CO2) to allow for full differentiation and monolayer formation[7].

-

Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) of each monolayer is measured. A TEER value exceeding a pre-set threshold (e.g., >200 Ω·cm²) confirms the integrity of the tight junctions[7][8]. Monolayers not meeting this criterion are discarded.

-

Buffer Preparation: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, is prepared, pH adjusted to 7.4, and pre-warmed to 37°C[7].

-

Dosing Solution Preparation: A stock solution of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (e.g., 10 mM in DMSO) is diluted in the transport buffer to a final working concentration (e.g., 10 µM)[7]. The final DMSO concentration should be non-toxic, typically ≤0.5%.

-

Experiment Initiation (A→B Direction):

-

The culture medium is removed from the apical (A, upper) and basolateral (B, lower) compartments.

-

The compartments are washed with pre-warmed buffer.

-

The dosing solution is added to the apical compartment (e.g., 0.3 mL).

-

Fresh transport buffer is added to the basolateral compartment (e.g., 1.2 mL)[8].

-

-

Experiment Initiation (B→A Direction):

-

The culture medium is removed and wells are washed as above.

-

The dosing solution is added to the basolateral compartment (e.g., 1.22 mL).

-

Fresh transport buffer is added to the apical compartment (e.g., 0.3 mL)[8].

-

-

Incubation and Sampling: The plate is incubated at 37°C with gentle shaking (e.g., 50 oscillations/min) to reduce the unstirred water layer[8]. At a specified time point (e.g., 90 or 120 minutes), samples are taken from the receiver compartment for analysis[5][7]. A sample is also taken from the donor compartment at T=0 to confirm the initial concentration.

-

Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The Papp value is calculated, and the efflux ratio is determined to assess the potential for active transport.

Distribution Profile

Once absorbed, a drug distributes throughout the body. A key parameter governing this process is the extent to which it binds to plasma proteins, primarily albumin.

Scientific Rationale: Only the unbound (free) fraction of a drug is available to distribute into tissues and exert its pharmacological effect. High plasma protein binding can limit the volume of distribution and reduce the rate of clearance. This is typically assessed via equilibrium dialysis. A value >99% is considered high and may warrant further investigation.

Metabolic Fate: Stability and Pathways

The liver is the primary site of drug metabolism, where enzymes like the Cytochrome P450 (CYP) family work to modify foreign compounds, typically to facilitate their excretion[9][10]. Assessing a compound's susceptibility to this "first-pass" metabolism is critical for predicting its half-life and oral bioavailability.

In Vitro Metabolic Stability: Liver Microsome Assay

Scientific Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, especially CYPs[11]. By incubating the compound with liver microsomes and the necessary cofactor (NADPH), we can measure the rate of parent compound disappearance over time[10][12]. This allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint), which can be used to rank-order compounds and predict in vivo hepatic clearance[13].

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

-

Reagent Preparation:

-

Pooled human liver microsomes (HLM) are thawed on ice and diluted in a phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5 mg/mL protein)[11][12].

-

The test compound is diluted from a DMSO stock to a final concentration of 1 µM in the buffer[12].

-

A cofactor solution of NADPH (e.g., 1 mM final concentration) is prepared[11].

-

-

Reaction Incubation:

-

The HLM and test compound mixture is pre-warmed at 37°C for 5-10 minutes[13].

-

The metabolic reaction is initiated by adding the pre-warmed NADPH solution[12].

-

A parallel "minus-cofactor" incubation (buffer added instead of NADPH) is run as a negative control to account for non-enzymatic degradation[13].

-

-

Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes)[12][13].

-

Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile, which also serves to precipitate the microsomal proteins[12][13]. An internal standard is often included in the quench solution to aid in analytical quantification.

-

Sample Processing & Analysis: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant is then transferred for LC-MS/MS analysis to quantify the remaining parent compound[13].

-

Data Analysis: The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance (Clint)[12].

Potential Metabolic Pathways

Based on the structure of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one, several metabolic transformations are plausible. The primary routes are likely to be CYP-mediated Phase I reactions.

-

O-Demethylation: The 6-methoxy group is a prime target for O-demethylation to form the corresponding phenol metabolite.

-

N-Demethylation: The 1-methyl group can be removed to yield the secondary amine.

-

Aromatic Hydroxylation: Oxidation could occur at available positions on the aromatic ring.

-

Phase II Conjugation: The phenolic metabolite formed from O-demethylation could subsequently undergo glucuronidation or sulfation to increase its water solubility for excretion[10].

Caption: Standard workflow for a preclinical rodent pharmacokinetic study.

Conclusion and Future Directions

This guide provides a robust, industry-standard framework for characterizing the pharmacokinetic profile and bioavailability of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one. By systematically executing the described in vitro and in vivo studies, researchers can generate the critical data package needed to understand the compound's ADME properties. The results of these studies will directly inform lead optimization efforts, enable the selection of appropriate doses for efficacy and toxicology studies, and ultimately determine the viability of this compound as a clinical candidate. Positive outcomes would justify progression to more complex studies, such as tissue distribution, metabolite identification, and cross-species scaling to predict human pharmacokinetics.

References

- Mercell. (n.d.). Metabolic stability in liver microsomes.

- (n.d.). Caco2 assay protocol.

- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.

- JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.

- WuXi AppTec Lab Testing Division. (n.d.). Rodent Pharmacokinetics.

- BioDuro. (n.d.). ADME Caco-2 Permeability Assay.

- BioDuro. (n.d.). ADME Microsomal Stability Assay.

- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.

- Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed.

- Cyprotex. (n.d.). Microsomal Stability.

- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.

- Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.

- MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.

- Tuvesson, H., et al. (2008, September 22). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Taylor & Francis Online.

- Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.

- Lode, H. (n.d.). Pharmacokinetic development of quinolone antibiotics. PubMed.

- Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.

- ResearchGate. (n.d.). Metabolism of dopamine and actions of 8-hydroxyquinoline derivatives.

- FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies.

- Ma, B., et al. (2019, July 25). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed.

- Research Journal of Pharmacy and Technology. (2008, April 30). Quantitative Structure Pharmacokinetic Relationship Studies for Drug Clearance of Quinolone Drugs.

- Asian Publication Corporation. (n.d.). In Silico Quantitative Structure Pharmacokinetic Relationship Modeling for Quinolone Drugs: Biological Half-Life.

- BenchChem. (n.d.). A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers.

- Fetzner, S. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC.

- ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry.

- PMC. (n.d.). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.

- ACS Publications. (2019, June 14). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry.

- PMC. (n.d.). Drug Metabolism and Pharmacokinetics.

- (n.d.). Key Issues and Perspectives for Drug Metabolism and Pharmacokinetics in Drug Discovery and Development.

Sources

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mttlab.eu [mttlab.eu]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. mercell.com [mercell.com]

- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Comprehensive Literature Review and Synthetic Guide: 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one Derivatives

Executive Summary

The 2,3-dihydroquinolin-4-one (aza-flavanone) scaffold is a privileged structural motif in medicinal chemistry and organic synthesis. Specifically, the 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one derivative serves as a critical synthetic intermediate for a vast array of biologically active compounds, ranging from spiro-oxindole alkaloids to potent tubulin polymerization inhibitors [1].

As a Senior Application Scientist, I approach this scaffold not just as a static molecule, but as a dynamic platform. The strategic placement of the 1-methyl and 6-methoxy groups fundamentally alters the molecule's reactivity, 3D conformation, and pharmacological profile. This whitepaper deconstructs the mechanistic rationale behind its synthesis, provides a field-proven, self-validating experimental protocol, and explores its downstream applications in advanced asymmetric catalysis.

Structural Rationale & Mechanistic Insights

The biological and synthetic utility of this specific derivative is driven by its functional groups:

-

The 1-Methyl Group (N-Methylation): In unmethylated quinolin-4-ones, the secondary amine can act as a hydrogen bond donor, which often leads to off-target reactivity (e.g., unwanted N-acylation or N-alkylation) during complex cascade syntheses. By masking this position with a methyl group, the nitrogen is locked in a tertiary state. This enhances the lipophilicity of the scaffold and rigidifies the saturated ring, optimizing the vector of the carbonyl group for target binding [2].

-

The 6-Methoxy Group (Ether Linkage): Synthetically, the methoxy group is a powerful electron-donating group (EDG). During the construction of the bicyclic core via Friedel-Crafts acylation, it highly activates the aromatic ring and directs the electrophilic attack to the ortho position (which is para to the amine), ensuring a regioselective ring closure. Pharmacologically, the methoxy oxygen serves as a critical hydrogen-bond acceptor, frequently engaging with residues in the colchicine binding site of tubulin to induce cell cycle arrest [1].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one requires a delicate balance of electrophilic activation and protecting-group-free cyclization. The optimal route avoids harsh conditions that could cleave the sensitive methoxy ether.

Fig 1. Step-by-step synthetic workflow for 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

Step 1: Aza-Michael Addition

-

Procedure: Combine N-methyl-p-anisidine (1.0 eq) and methyl acrylate (1.2 eq) with a catalytic amount of glacial acetic acid. Heat the neat mixture to 80°C for 12 hours.

-

Causality: The electron-donating 6-methoxy group increases the electron density on the secondary amine, accelerating the conjugate addition. Acetic acid activates the α,β-unsaturated carbonyl, lowering the LUMO energy of the acrylate to facilitate nucleophilic attack.

-

Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The starting aniline is highly UV-active. The complete disappearance of the starting material and the emergence of a lower Rf spot confirms the formation of the β-amino ester.

Step 2: Saponification

-

Procedure: Dissolve the crude ester in ethanol and add 2M aqueous NaOH (2.0 eq). Stir at room temperature for 4 hours.

-

Causality: The ester must be converted to a carboxylic acid to serve as the acyl donor for the subsequent ring closure. Ethanol acts as a co-solvent to bridge the aqueous base and the organic intermediate.

-

Self-Validation: Post-reaction, acidify the mixture to pH 3 using 1M HCl. The precipitation of the β-amino acid serves as a visual confirmation of successful saponification. If no precipitate forms, the ester is either unreacted or the pH has not breached the isoelectric point of the amino acid.

Step 3: Intramolecular Friedel-Crafts Acylation

-

Procedure: Dissolve the dried β-amino acid in Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid). Stir at 70°C for 6 hours.

-

Causality: Why Eaton’s Reagent over traditional Polyphosphoric Acid (PPA)? PPA requires harsh heating (>100°C) and suffers from extreme viscosity, which frequently leads to the undesired demethylation of the 6-methoxy ether. Eaton’s reagent is a low-viscosity alternative that drives the generation of the acylium ion at milder temperatures. The methoxy group perfectly positions the aromatic ring for nucleophilic attack on the acylium intermediate.

-

Self-Validation: Pour the reaction mixture over crushed ice and carefully neutralize to pH 8 with saturated Na2CO3 . Critical Checkpoint: If the pH remains acidic, the basic quinolinone nitrogen will remain protonated and water-soluble, destroying the isolated yield. A successful extraction with dichloromethane (DCM) will yield a pale yellow solid upon solvent evaporation, verified by a sharp carbonyl stretch at ~1680 cm⁻¹ via FT-IR.

Advanced Asymmetric Transformations & Derivatization

Once synthesized, the 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one core acts as a highly receptive scaffold for advanced asymmetric catalysis. Recent breakthroughs have utilized this framework to construct complex, 3D-rich spirocyclic architectures that are highly prized in modern drug discovery.

Specifically, organocatalytic Aza-Michael/Michael cyclization cascade reactions have been employed to transform these derivatives into spiro-oxindole piperidin-2-one derivatives [3]. Furthermore, chiral bisguanidinium salts have been utilized to catalyze asymmetric syntheses directly on the dihydroquinolin-4-one core, yielding products with exceptional enantiomeric excess [4].

Quantitative Data: Catalyst Evaluation

The choice of chiral catalyst dictates the stereochemical outcome of the cascade cyclizations involving quinolin-4-one derivatives. Below is a comparative analysis of state-of-the-art organocatalysts used in these transformations.

Table 1: Evaluation of Catalysts for the Asymmetric Synthesis of Spiro-oxindole Derivatives via Cascade Cyclization [3][4]

| Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reaction Conditions |

| Thiourea 3a | 59 | 8:1 | 89 | RT, CH2Cl2 |

| Thiourea 3b | N/A | 6:1 | 93 | RT, CH2Cl2 |

| Chiral Bisguanidinium | up to 95 | N/A | 93–99 | -20°C, Toluene |

| Squaramide | up to 99 | >20:1 | 99 | RT, DCE |

Analysis: Squaramide catalysts provide a superior hydrogen-bonding network compared to standard thioureas, locking the transition state into a highly rigid conformation. This results in near-perfect stereocontrol (>20:1 dr and 99% ee) and quantitative yields [3].

Pharmacological Trajectory

The downstream derivatives of 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one exhibit profound biological activity, primarily in the realm of oncology.

Fig 2. Downstream derivatization and mechanistic pathway of quinolin-4-one analogs in oncology.

The rigid 3D architecture of the spiro-fused derivatives allows them to act as potent inhibitors of microtubule polymerization. By binding to the colchicine site on tubulin, these compounds disrupt the dynamic instability of microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing tumor cells [1].

References

-

[1] Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(18), 10624-10761.[Link]

-

[3] Wang, Y., et al. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters, 22(9), 3328-3333.[Link]

-

[4] Xiao, X., et al. (2012). Asymmetric Synthesis of 2,3-Dihydroquinolin-4-one Derivatives Catalyzed by a Chiral Bisguanidium Salt. Chemistry - A European Journal, 18(50), 15922-15926.[Link]

-

[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 622180, 6-Methoxy-1-methyl-2-phenyl-4(1H)-quinolinone.[Link]

Sources

Pharmacological Profiling of the 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one Scaffold: Receptor Binding Affinity and Structural Determinants

As drug discovery pivots away from flat, fully aromatic molecules toward sp³-rich, three-dimensional architectures, the 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (6-MeO-1-Me-DHQ) scaffold has emerged as a highly privileged pharmacophore. Unlike traditional planar quinolines, the 2,3-dihydro saturation introduces a puckered geometry that fundamentally alters how the molecule navigates the hydrophobic clefts of G-protein coupled receptors (GPCRs) and nuclear receptors (NRs).

This technical whitepaper deconstructs the receptor binding affinity of the 6-MeO-1-Me-DHQ scaffold, exploring the causality behind its structural determinants, its quantitative binding profiles across diverse targets, and the self-validating methodologies required to accurately measure its pharmacological efficacy.

Structural Causality: The Physics of the Pharmacophore

To understand the binding affinity of 6-MeO-1-Me-DHQ derivatives, we must isolate the thermodynamic and steric contributions of its three core structural features.

-

The 2,3-Dihydroquinolin-4-one Core : The saturation at the C2 and C3 positions breaks the aromaticity of the nitrogen-containing ring. This forces the molecule into a non-planar conformation that effectively mimics the steroidal A-ring[1]. This 3D geometry prevents non-specific DNA intercalation (a common toxicity flaw in flat quinolines) and enhances selectivity for deep, complex receptor pockets.

-

The 1-Methyl Substitution (Steric Lock) : Alkylation at the N1 position eliminates the nitrogen's ability to act as a hydrogen bond donor. In the context of nuclear receptors like the Glucocorticoid Receptor (GR), this steric bulk and lack of H-bond donation are critical for forcing the receptor's ligand-binding domain (LBD) into a specific conformation, often differentiating an agonist from an antagonist[1].

-

The 6-Methoxy Group (Electronic & Steric Tuning) : The methoxy group at C6 serves a dual purpose. Electronically, it donates electron density into the aromatic ring via resonance, increasing the nucleophilicity of the 4-ketone oxygen, thereby strengthening its capacity as a hydrogen bond acceptor. Sterically, the methoxy group is perfectly positioned to occupy auxiliary hydrophobic pockets in receptors such as the 5-HT6 serotonin receptor and the Adenosine A3 receptor, driving nanomolar affinity[2][3].

Fig 1. Logical mapping of 6-MeO-1-Me-DHQ structural features to receptor binding affinity.

Quantitative Receptor Binding Profiles

Derivatives built upon the 6-MeO-1-Me-DHQ scaffold exhibit remarkable pleiotropy, acting as high-affinity ligands across multiple distinct receptor classes. The table below synthesizes the quantitative binding data for key derivatives.

Table 1: Receptor Binding Affinity of DHQ-Derived Ligands

| Target Receptor | Derivative Class | Key Pharmacophore Contribution | Binding Affinity |

| 5-HT6 Serotonin | Arylsulfonyl-DHQ | 1-Methyl locks conformation; 6-Methoxy fits hydrophobic cleft. | IC₅₀ ≈ 8 nM[2] |

| Glucocorticoid (GR) | Steroid A-Ring Mimetics | DHQ core mimics non-planar A-ring; 1-Methyl prevents H-bond donation. | IC₅₀ ≈ 10–30 nM[1] |

| Adenosine A3 | Pyrazolo-DHQ | 6-Methoxy enhances selectivity over A1/A2A subtypes. | Kᵢ ≈ 9 nM[3] |

| Cannabinoid CB2 | DHQ-3-carboxamides | 4-Ketone anchors to CB2 binding pocket via hydrogen bonding. | Kᵢ < 10 nM[4] |

| IGF-1R / EGFR | Fluorophenyl-DHQ | 6-Methoxy modulates kinase hinge region binding. | IC₅₀ ≈ 0.03–8.2 μM[5] |

Serotonin 5-HT6 Receptor Affinity

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones demonstrate exceptional binding affinities for the 5-HT6 receptor[2]. The non-planar nature of the DHQ core allows the molecule to adopt a folded conformation, positioning the arylsulfonyl group and the basic piperazine nitrogen to interact optimally with the receptor's transmembrane helices (TM3 and TM6), yielding IC₅₀ values as low as 8 nM[2].

Glucocorticoid Receptor (GR) Agonism

In the pursuit of nonsteroidal dissociated glucocorticoid agonists, quinol-4-ones serve as highly effective steroid A-ring mimetics[1]. The introduction of a methyl group at N1 and methoxy/hydroxy groups at the aromatic positions significantly enhances GR binding affinity[1]. The 1-methyl group acts as a steric wedge, preventing the recruitment of specific co-repressor proteins, thereby promoting a dissociated anti-inflammatory profile with reduced metabolic side effects.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To accurately quantify the binding affinity (Kᵢ) of newly synthesized 6-MeO-1-Me-DHQ derivatives, a rigorous radioligand competition assay is required. The following protocol is engineered as a self-validating system : it incorporates internal controls that mathematically prove the measured signal is derived exclusively from specific receptor binding, eliminating false positives caused by lipophilic aggregation.

Step-by-Step Protocol

Phase 1: Membrane Preparation & Assay Setup

-

Cell Culture : Harvest CHO cells stably expressing the target receptor (e.g., human 5-HT6 or GR). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

-

Centrifugation : Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction. Resuspend the pellet in assay buffer.

-

Filter Pre-treatment (Causality) : Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour. Rationale: PEI coats the negatively charged glass fibers with a positive charge, drastically reducing the non-specific binding (NSB) of highly lipophilic DHQ derivatives to the filter matrix.

Phase 2: The Self-Validating Incubation 4. Plate Design : Prepare a 96-well plate with three distinct zones:

- Total Binding (TB): Radioligand + Membrane (measures maximum signal).

- Non-Specific Binding (NSB): Radioligand + Membrane + 10 μM unlabeled reference ligand (e.g., Methiothepin for 5-HT6). Rationale: The massive excess of unlabeled ligand saturates all true receptor sites. Any remaining radioactive signal in these wells is artifactual.

- Test Wells: Radioligand + Membrane + serial dilutions of the 6-MeO-1-Me-DHQ derivative (10⁻¹⁰ to 10⁻⁵ M).

- Incubation : Add the specific radioligand (e.g., [³H]-LSD for 5-HT6) at a concentration equal to its Kₑ. Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.

Phase 3: Filtration and Quantification 6. Rapid Filtration : Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand. 7. Scintillation : Dry the filters, add liquid scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter. 8. Data Validation : Calculate Specific Binding = (TB CPM) - (NSB CPM). If the NSB exceeds 20% of the TB, the assay is invalid due to excessive lipophilic partitioning and must be repeated with a higher detergent concentration. Calculate the IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Fig 2. High-throughput radioligand binding workflow with self-validating NSB controls.

Conclusion

The 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one scaffold represents a masterclass in rational drug design. By leveraging the steric lock of the 1-methyl group, the electronic tuning of the 6-methoxy group, and the non-planar geometry of the dihydro core, researchers can systematically tune this pharmacophore to achieve nanomolar affinity across a diverse array of therapeutic targets, from serotonin receptors to nuclear transcription factors.

References

-

Park CM, Choi JI, Choi JH, Kim SY, Park WK, Seong CM. "1-(Arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one derivatives as 5-HT(6) serotonin receptor ligands." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Coghlan MJ, et al. "Quinol-4-ones as Steroid A-Ring Mimetics in Nonsteroidal Dissociated Glucocorticoid Agonists." Journal of Medicinal Chemistry. URL:[Link]

-

Baraldi PG, et al. "New 2-Arylpyrazolo[4,3-c]quinoline Derivatives as Potent and Selective Human A3 Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. URL:[Link]

-

Pasquini S, et al. "Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands." Journal of Medicinal Chemistry. URL:[Link]

-

Chou LC, et al. "Design, Synthesis, and Preclinical Evaluation of New 5,6- (or 6,7-) Disubstituted-2-(fluorophenyl)quinolin-4-one Derivatives as Potent Antitumor Agents." Journal of Medicinal Chemistry. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. Sci-Hub. Design, Synthesis, and Preclinical Evaluation of New 5,6- (or 6,7-) Disubstituted-2-(fluorophenyl)quinolin-4-one Derivatives as Potent Antitumor Agents / Journal of Medicinal Chemistry, 2010 [sci-hub.box]

Synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one: A Detailed Protocol for Researchers

This application note provides a comprehensive, step-by-step guide for the synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis, offering a robust and reproducible two-step methodology. This guide emphasizes the chemical principles behind each step, ensuring both technical accuracy and practical applicability.

Introduction

The 2,3-dihydro-1H-quinolin-4-one core structure is a prevalent motif in a variety of biologically active compounds. The specific derivative, 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one, incorporates a methoxy group at the 6-position, which can significantly influence its electronic properties and potential as a pharmacophore. Furthermore, the N-methylation provides a site for potential further derivatization. This protocol outlines a reliable synthesis from commercially available starting materials, proceeding through a key N-aryl-β-alanine intermediate.

Synthetic Strategy Overview

The synthesis is achieved via a two-step process:

-

Step 1: Michael Addition - Synthesis of the intermediate, N-(4-methoxyphenyl)-N-methyl-β-alanine, through the reaction of N-methyl-p-anisidine with acrylic acid.

-

Step 2: Intramolecular Friedel-Crafts Acylation - Cyclization of the intermediate using polyphosphoric acid (PPA) to yield the target compound, 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

This approach is advantageous due to the accessibility of the starting materials and the generally high yields achievable in both steps.

Visual Representation of the Synthetic Workflow

Figure 1: Overall workflow for the synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

Quantitative Data Summary

| Step | Reactant(s) | Product | Molar Ratio | Typical Yield (%) |

| 1 | N-methyl-p-anisidine, Acrylic Acid | N-(4-methoxyphenyl)-N-methyl-β-alanine | 1 : 1.2 | 85-95 |

| 2 | N-(4-methoxyphenyl)-N-methyl-β-alanine | 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one | 1 : 10 (w/w with PPA) | 80-90 |

Detailed Experimental Protocols

PART 1: Synthesis of N-(4-methoxyphenyl)-N-methyl-β-alanine

Rationale: This step involves a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Here, the secondary amine (N-methyl-p-anisidine) acts as the nucleophile, adding to the β-carbon of acrylic acid. The reaction is typically driven by heat.

Materials:

-

N-methyl-p-anisidine

-

Acrylic acid

-

Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-p-anisidine (13.7 g, 0.1 mol).

-

Reagent Addition: To the flask, add acrylic acid (8.6 g, 0.12 mol) and toluene (100 mL).

-

Reaction: Heat the mixture to reflux (approximately 110-115 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 12-16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted acrylic acid.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product, N-(4-methoxyphenyl)-N-methyl-β-alanine, can be purified by recrystallization from a mixture of ethanol and water to afford a white to off-white solid.

PART 2: Synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

Rationale: This step is an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) acts as both the solvent and the catalyst. It protonates the carboxylic acid of the β-alanine derivative, which then undergoes an electrophilic aromatic substitution onto the electron-rich aromatic ring to form the six-membered heterocyclic ring of the quinolinone.

Materials:

-

N-(4-methoxyphenyl)-N-methyl-β-alanine

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate (solid)

-

Ethyl acetate

-

Round-bottom flask

-

Mechanical stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (100 g).

-

Reagent Addition: Heat the PPA to 80 °C with stirring. Once the PPA is mobile, slowly add N-(4-methoxyphenyl)-N-methyl-β-alanine (10.45 g, 0.05 mol) in portions over 15 minutes.

-

Reaction: Increase the temperature of the reaction mixture to 100-110 °C and stir for 2-3 hours. The color of the mixture will typically darken as the reaction progresses. Monitor the reaction by TLC (1:1 hexane:ethyl acetate).

-

Work-up:

-

Allow the reaction mixture to cool to approximately 60-70 °C.

-

Carefully pour the warm reaction mixture onto 500 g of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

-

Neutralize the acidic aqueous mixture by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with water (100 mL) and then brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one as a solid.

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Acrylic acid is corrosive and has a pungent odor. Handle with care.

-

Polyphosphoric acid is highly corrosive and viscous. Handle with care, especially when hot. The quenching of the PPA reaction mixture is exothermic and should be done cautiously.

References

-

Molecules. 2008 Feb 7;13(2):340-7. Michael additions of amines to methyl acrylates promoted by microwave irradiation. [Link]

-

IEEE Conference Publication. 2016. Michael addition of anilines or phenols without solvent under microwave irradiation. [Link]

-

RSC Publishing. 2017 Jul 7. Forward and reverse reactions of N-methylaniline-blocked polyisocyanates. [Link]

-

PMC. 2022. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. [Link]

-

PMC. 2012. Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. [Link]

The Versatile Scaffold: 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one in Modern Drug Discovery

Introduction: The Quinolinone Core as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be systematically modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. Among these, the quinoline and quinolinone cores have emerged as exceptionally fruitful starting points for the synthesis of a wide array of pharmacologically active agents.[1][2] These nitrogen-containing heterocyclic compounds are not merely synthetic curiosities; they are found in nature and form the backbone of numerous approved drugs, exhibiting activities that span from anticancer and antimalarial to antibacterial and anti-inflammatory.[2][3][4]

This guide focuses on a specific, highly functionalized derivative: 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one . The strategic placement of a methoxy group on the benzene ring and a methyl group on the nitrogen atom, combined with the reactive carbonyl group, makes this molecule a versatile and valuable precursor for medicinal chemists. It provides a ready-to-use platform for building molecular complexity and fine-tuning pharmacokinetic and pharmacodynamic properties. This document serves as a detailed technical guide for researchers, providing insights into the precursor's properties, synthetic access, and its application in the generation of novel therapeutic candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the precursor's fundamental properties is critical for its effective use in synthetic campaigns.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 3954-50-5 | [5] |

| Molecular Formula | C₁₁H₁₃NO₂ | [5] |

| Molecular Weight | 191.23 g/mol | [5] |

| Appearance | Typically an off-white to pale yellow solid | |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol. |

Spectroscopic Characterization: A Validating System

The structural integrity of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one must be rigorously confirmed before its use in subsequent reactions. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system for its identification.[6]

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | Singlet ~3.8 ppm (3H, -OCH₃)Singlet ~3.1 ppm (3H, -NCH₃)Triplet ~2.7 ppm (2H, C2-H₂)Triplet ~2.9 ppm (2H, C3-H₂)Aromatic signals ~6.8-7.8 ppm (3H) | The chemical shifts are characteristic of the methoxy and N-methyl protons, as well as the aliphatic protons of the dihydro-quinolinone ring system. The aromatic region will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. |